molecular formula C10H12N2O5S B1664702 7-Aminocephalosporanic acid CAS No. 957-68-6

7-Aminocephalosporanic acid

Katalognummer: B1664702
CAS-Nummer: 957-68-6
Molekulargewicht: 272.28 g/mol
InChI-Schlüssel: HSHGZXNAXBPPDL-HZGVNTEJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Aminocephalosporanic acid is a core chemical structure used in the synthesis of cephalosporin antibiotics. It is derived from cephalosporin C, which is produced by the fungus Acremonium chrysogenum. Cephalosporins are a large group of β-lactam antibiotics that are closely related to penicillins and are used to treat a variety of bacterial infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7-Aminocephalosporanic acid can be obtained through chemoenzymatic hydrolysis of cephalosporin C. This process involves the use of cephalosporin acylase enzymes, which cleave the amide bond between the β-lactam nucleus and the side chain without damaging the β-lactam ring .

Industrial Production Methods: The industrial production of this compound typically involves the fermentation of Acremonium chrysogenum to produce cephalosporin C, followed by enzymatic conversion to this compound. This process can be carried out in a single step or two-step enzymatic conversion .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Antibiotic Production

7-ACA is predominantly utilized in the synthesis of cephalosporin antibiotics, which are effective against various bacterial infections including:

  • Streptococcal infections
  • Pneumonia
  • Skin and soft tissue infections
  • Meningitis
  • Urinary tract infections (UTIs)

The increasing prevalence of infectious diseases globally has led to a growing demand for antibiotics, positioning 7-ACA as a vital component in antibiotic production .

Development of Semisynthetic Antibiotics

Recent studies highlight the role of 7-ACA in producing semisynthetic β-lactam antibiotics. Deacetylation at position C-3 of 7-ACA allows for further modification and enhancement of antibiotic properties, leading to improved efficacy against resistant bacterial strains .

Enzymatic Processes

The enzymatic conversion of CPC to 7-ACA has gained prominence due to its efficiency and reduced environmental impact compared to traditional chemical methods. Key enzymes involved include:

  • Cephalosporin C acylase (CCA)
  • D-amino acid oxidase (DAOD)

These enzymes facilitate the transformation through biocatalytic processes, achieving high yields (up to 90%) with minimal by-products .

Fermentation Technology

The use of microorganisms such as Acremonium chrysogenum has been optimized to enhance the fermentation process, resulting in increased productivity and cost-effectiveness in 7-ACA production .

Separation Techniques

Efficient separation techniques are crucial for isolating 7-ACA from reaction mixtures. Recent advancements include:

  • Reactive extraction using agents like Aliquat-336.
  • Transport through bulk liquid membranes , which have shown promising results in achieving high purity levels with lower material costs .

Market Dynamics

The market for 7-ACA is influenced by several factors:

  • Increasing incidence of infectious diseases driving antibiotic demand.
  • Technological advancements in production methods enhancing efficiency and sustainability.
  • The need for environmentally friendly processes due to pollution concerns associated with traditional production methods .

Case Study: Enzymatic Hydrolysis

A recent study demonstrated that immobilized enzymes used in enzymatic hydrolysis not only enhance the recovery process but also allow for multiple uses, significantly reducing costs associated with production .

Innovation in Enzyme Engineering

Research has focused on protein engineering to enhance the substrate specificity and activity of CCAs, resulting in mutant variants that exhibit significantly improved performance compared to wild-type enzymes .

Wirkmechanismus

The mechanism of action of 7-aminocephalosporanic acid derivatives involves binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death . The β-lactam ring is crucial for this activity, as it mimics the structure of the D-alanyl-D-alanine substrate of the PBPs .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Aminocephalosporanic acid is unique due to its ability to form a wide variety of cephalosporin antibiotics with different spectra of activity and resistance profiles. Its β-lactam ring structure allows for modifications at the C3 and C7 positions, leading to the development of antibiotics with enhanced properties .

Biologische Aktivität

7-Aminocephalosporanic acid (7-ACA) is a crucial compound in the development of cephalosporin antibiotics, which are widely used for their antibacterial properties. This article explores the biological activity of 7-ACA, including its antibacterial effects, synthesis, enzymatic processes involved in its production, and recent research findings.

Overview of this compound

7-ACA is derived from cephalosporin C and serves as a precursor for various semisynthetic cephalosporins. It retains the β-lactam ring structure that is essential for its antibiotic activity. The compound is primarily recognized for its effectiveness against Gram-positive bacteria, with modifications leading to enhanced activity against Gram-negative strains.

Efficacy Against Bacterial Strains

Research has demonstrated that derivatives of 7-ACA exhibit significant antibacterial activity. For instance, the N-phenylacetyl derivative (cephaloram) showed comparable efficacy to benzylpenicillin against several Gram-positive organisms and was notably effective against penicillin-sensitive strains of Staphylococcus aureus . The following table summarizes the comparative antibacterial activities of various 7-ACA derivatives:

CompoundActivity Against Penicillin-Sensitive S. aureusActivity Against Methicillin-Resistant Strains
BenzylpenicillinHighLow
CephaloramComparable4-8 times more active
N-α-phenoxypropionyl derivativeModerate4-16 times more active

Synergistic Effects

Synergistic interactions have been observed between certain derivatives of 7-ACA and other antibiotics. Notably, combinations with fusidic acid or cephalosporin P1 have shown enhanced effectiveness against weak penicillinase-producing strains . This synergy highlights the potential for developing combination therapies to combat resistant bacterial strains.

Synthesis and Production Processes

7-ACA can be synthesized from cephalosporin C through both chemical and enzymatic methods. The enzymatic approach is preferred due to its environmental benefits and efficiency. Key enzymes involved include:

  • D-amino acid oxidase : Catalyzes the oxidative deamination of cephalosporin C.
  • Cephalosporin acylase : Facilitates the conversion of glutaryl-7-ACA to 7-ACA.

Recent advancements in enzyme engineering have led to improved catalytic efficiencies, enhancing the yield of 7-ACA during production .

Case Study on Antimicrobial Activity

A study focused on synthesizing various 7-ACA derivatives demonstrated promising antimicrobial activity against a range of pathogens. Compounds containing thiazole or thiazolidine nuclei exhibited moderate to good antimicrobial properties . This research underscores the importance of structural modifications in enhancing the biological activity of 7-ACA derivatives.

Inhibition Studies

Recent studies have identified 7-ACA as a potential inhibitor of HSP90β, suggesting a novel mechanism of action beyond its traditional role as an antibiotic. This finding opens avenues for exploring 7-ACA in cancer therapy, given HSP90's role in protein folding and stability .

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 7-ACA, and how do they influence downstream applications?

7-ACA is synthesized via enzymatic or chemical deacylation of cephalosporin C. Enzymatic methods use cephalosporin C acylase (CPC acylase) derived from Achromobacter xylosoxidans or genetically engineered strains to hydrolyze the α-aminoadipoyl side chain . Chemical methods involve sequential oxidation and hydrolysis steps but risk β-lactam ring degradation . Enzymatic routes are preferred for scalability and reduced environmental impact, but optimization of enzyme activity (e.g., via site-directed mutagenesis) is critical for industrial yields .

Q. How can researchers characterize the purity and stability of 7-ACA in aqueous solutions?

Purity is assessed using HPLC with UV detection (λ = 254 nm) to quantify α-aminoadipic acid impurities and residual cephalosporin C . Stability studies involve monitoring degradation kinetics under varying pH (2–8) and temperatures (2–25°C) via spectrophotometry. Near-infrared (NIR) spectroscopy coupled with multivariate analysis (e.g., principal component analysis) enables rapid, non-destructive quality control by correlating spectral data with chemical parameters like moisture content and impurity levels .

Q. What experimental parameters govern the solubility of 7-ACA in solvent systems?

Solubility in acetone-water mixtures decreases sharply with acetone concentration but increases marginally with temperature (274–301 K). Laser monitoring techniques reveal that solubility follows the λh equation, where acetone volume fraction and temperature are key variables. For crystallization, optimal conditions involve 10–20% acetone at 280–290 K to maximize yield while minimizing solvent use .

Advanced Research Questions

Q. How can enzymatic conversion efficiency be improved for large-scale 7-ACA production?

CPC acylase engineering enhances catalytic activity and thermal stability. Mutagenesis targeting flexible loop regions (e.g., B-factor analysis) improves substrate binding. For example, mutations in Pseudomonas sp. CPC acylase (e.g., F306L) increase activity by 30% . Immobilization on epoxy-activated resins or silica nanoparticles improves enzyme reusability (>10 cycles) and reduces production costs .

Q. What strategies mitigate α-aminoadipic acid contamination during 7-ACA isolation?

Impurities arise from incomplete enzymatic cleavage of cephalosporin C. Countercurrent extraction with butyl acetate at pH 3–4 selectively partitions 7-ACA into the aqueous phase, while α-aminoadipic acid remains in the organic phase. Post-extraction, ion-exchange chromatography (e.g., Dowex 1×2 resin) further purifies 7-ACA with >98% recovery .

Q. How do researchers resolve contradictions in quality assessment data between NIR and traditional assays?

Multivariate classification models (e.g., soft independent modeling of class analogy) reconcile discrepancies by integrating NIR spectral data with chemical parameters (e.g., moisture, particle size). Calibration against reference HPLC data ensures accuracy, while outlier detection identifies batch-specific anomalies .

Q. What in vivo models validate 7-ACA-derived antibiotics against resistant pathogens?

Murine models of Mycobacterium leprae infection demonstrate that 7-ACA derivatives (e.g., cefapirin) reduce bacterial load by 90% at 10 mg/kg via inhibition of cell wall synthesis . For hepatic steatosis studies, high-fat diet mice treated with 7-ACA (5–25 mg/kg) show reduced cholesterol and triglyceride levels via HSP90β inhibition .

Q. How can enzyme stability be enhanced for continuous-flow bioreactor systems?

Computational design of CPC acylase variants (e.g., stabilizing salt bridges or disulfide bonds) increases thermal tolerance (T₅₀ improved by 15°C). Immobilization in microfluidic reactors with controlled flow rates (0.1–0.5 mL/min) prolongs half-life to >200 hours, enabling continuous 7-ACA synthesis .

Eigenschaften

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h6,9H,2-3,11H2,1H3,(H,15,16)/t6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHGZXNAXBPPDL-HZGVNTEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045342
Record name 7-Aminocephalosporanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957-68-6
Record name 7-Aminocephalosporanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Aminocephalosporanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Aminocephalosporanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetoxymethylen-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.259
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-AMINOCEPHALOSPORANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XI67897RG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Aminocephalosporanic acid
Reactant of Route 2
7-Aminocephalosporanic acid
Reactant of Route 3
7-Aminocephalosporanic acid
Reactant of Route 4
7-Aminocephalosporanic acid
Reactant of Route 5
7-Aminocephalosporanic acid
Reactant of Route 6
7-Aminocephalosporanic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.